

3-Propylpiperidine Hydrochloride: Structural Monograph & Synthetic Utility

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Compound of Interest

Compound Name: 3-Propylpiperidine hydrochloride

CAS No.: 858443-89-7

Cat. No.: B1375566

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Executive Summary

3-Propylpiperidine hydrochloride (CAS: 858443-89-7) is a saturated heterocyclic building block used primarily as a scaffold in the synthesis of G-protein coupled receptor (GPCR) ligands and peptide deformylase inhibitors.^{[1][2][3][4]} Structurally, it consists of a piperidine ring substituted at the meta (3-) position with a propyl chain.

Its significance in drug design lies in its topology: unlike its 2-substituted isomer (Coniine, a potent neurotoxin) or the symmetric 4-substituted isomer, the 3-propyl motif introduces a chiral center and a specific vector for lipophilic interaction that breaks molecular symmetry, often enhancing receptor selectivity.

Structural Characterization & Molecular Weight Chemical Identity^[5]

- IUPAC Name: **3-Propylpiperidine hydrochloride**^{[1][2][3][5]}
- CAS Number: 858443-89-7^{[1][2][3][4][5][6]}

- Empirical Formula (Salt):
- Empirical Formula (Free Base):

Molecular Weight Breakdown

Precise gravimetric analysis requires accounting for the stoichiometry of the salt formation.

Component	Formula	Calculation (g/mol)	Molecular Weight
Free Base		$(8 \times 12.011) + (17 \times 1.008) + (1 \times 14.007)$	127.23 g/mol
Counterion		$1.008 + 35.45$	36.46 g/mol
Total Salt		$127.23 + 36.46$	163.69 g/mol

Stereochemical Considerations

The introduction of the propyl group at C3 creates a chiral center. Consequently, 3-propylpiperidine exists as two enantiomers:

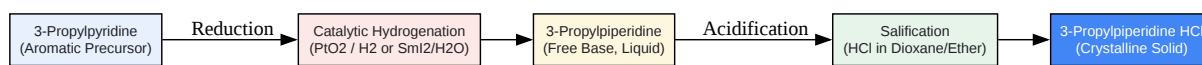
- (R)-3-propylpiperidine[1]
- (S)-3-propylpiperidine[7]

Commercially available material (CAS 858443-89-7) is typically supplied as the racemate unless specified. In high-affinity ligand design, enantiomeric resolution is often required, as the spatial projection of the propyl "tail" can drastically alter binding affinity in chiral protein pockets.

Synthetic Pathways & Manufacturing Logic

The synthesis of **3-propylpiperidine hydrochloride** typically follows a "Reduction-Salification" workflow. The most robust pathway involves the catalytic hydrogenation of the aromatic precursor, 3-propylpyridine.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway transforming the aromatic pyridine precursor into the saturated piperidine salt.

Protocol: Catalytic Hydrogenation (Standard)

- Precursor: Dissolve 3-propylpyridine (CAS 4673-31-8) in acetic acid or ethanol.
- Catalyst: Add Platinum Oxide (, Adams' catalyst) at 5-10 mol%.
- Hydrogenation: Subject the mixture to gas (3-5 atm) in a Parr shaker for 12-24 hours.
 - Mechanism: The aromatic ring is fully saturated, converting the planar system to a chair-conformation system.
- Isolation: Filter the catalyst and concentrate the filtrate to obtain the free base oil.
- Salt Formation: Dissolve the oil in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt precipitates as a white solid.

Physicochemical Properties & Handling[9]

Physical Data Table

Property	Value / Description
Physical State	White to off-white crystalline solid
Solubility	Highly soluble in water, methanol, DMSO; sparingly soluble in hexanes/ether.
Acidity (pKa)	~11.0 (Conjugate acid of secondary amine)
Hygroscopicity	Moderate (Store in desiccator)
Melting Point	Typically >200°C (Decomposition)

Critical Safety Distinction: The "Coniine" Risk

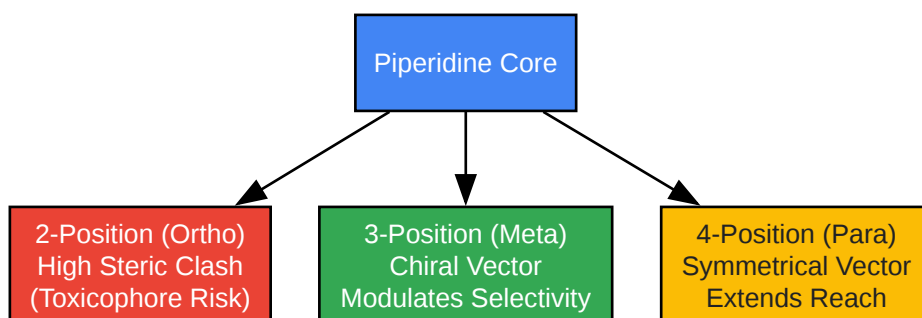
Researchers must distinguish 3-propylpiperidine from its isomer 2-propylpiperidine (Coniine).

- 2-Propylpiperidine (Coniine): A potent neurotoxin (found in Hemlock) that causes respiratory paralysis.
- 3-Propylpiperidine: While all piperidines should be handled as irritants, the 3-isomer lacks the specific lethality profile of Coniine due to the shift in the alkyl chain position, which prevents it from blocking nicotinic acetylcholine receptors with the same efficacy.

Pharmaceutical Applications (SAR Analysis)

In Structure-Activity Relationship (SAR) studies, 3-propylpiperidine is used to probe the lipophilic tolerance of a binding pocket.

Scaffold Logic Diagram



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Figure 2: SAR Logic - The 3-position offers a unique vector for substituents that avoids the steric crowding of the 2-position while breaking the symmetry of the 4-position.

Key Applications

- GPCR Ligands: The propyl group provides a hydrophobic anchor that can access sub-pockets in receptors like Dopamine () or Sigma receptors.
- Peptide Deformylase Inhibitors: Used as a non-peptidic scaffold to orient functional groups (like hydroxamic acids) into the active site of metalloenzymes.
- Fragment-Based Drug Discovery (FBDD): The low molecular weight (163.69 g/mol) and high solubility make it an ideal "fragment" for screening libraries.

References

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